molecular formula C11H13N3O2S B2878925 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 343375-28-0

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2878925
CAS No.: 343375-28-0
M. Wt: 251.3
InChI Key: COWHMGVDJSMPII-ONEGZZNKSA-N
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Description

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a molecular weight of 251.31 g/mol . It is characterized by its unique thiazolo[3,2-a]pyrimidin-5-one structure, which is often utilized in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the reaction of a thiazole derivative with a pyrimidine precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
  • 6-[(2E)-3-(methylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
  • 6-[(2E)-3-(ethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-[(E)-3-(dimethylamino)prop-2-enoyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-13(2)4-3-9(15)8-7-12-11-14(10(8)16)5-6-17-11/h3-4,7H,5-6H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWHMGVDJSMPII-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C2N(C1=O)CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C2N(C1=O)CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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